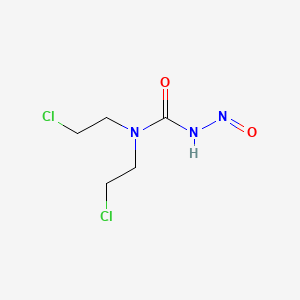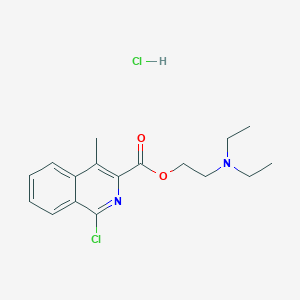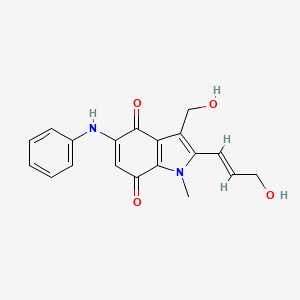
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- is a complex organic compound with a unique structure that includes an indole core, hydroxymethyl, hydroxypropenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the hydroxymethyl and hydroxypropenyl groups through selective functionalization reactions. The phenylamino group is then added via nucleophilic substitution reactions. The final step involves the methylation of the indole nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, quinones, and diols, depending on the reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-4,7-dione, 3-(hydroxymethyl)-2-(3-hydroxy-1-propenyl)-1-methyl-5-(phenylamino)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Properties
CAS No. |
185900-88-3 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-anilino-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione |
InChI |
InChI=1S/C19H18N2O4/c1-21-15(8-5-9-22)13(11-23)17-18(21)16(24)10-14(19(17)25)20-12-6-3-2-4-7-12/h2-8,10,20,22-23H,9,11H2,1H3/b8-5+ |
InChI Key |
SVSXSIFMFHSMQT-VMPITWQZSA-N |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)/C=C/CO |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)NC3=CC=CC=C3)CO)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


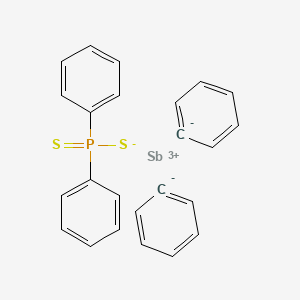
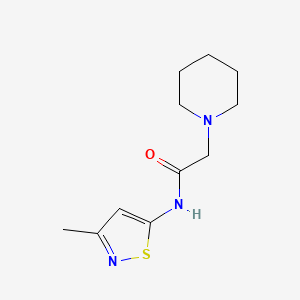
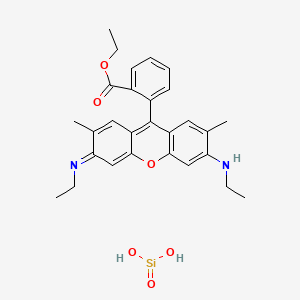
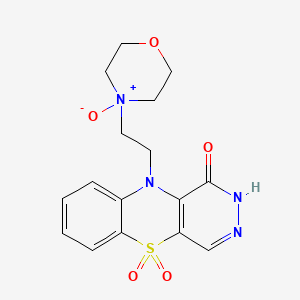
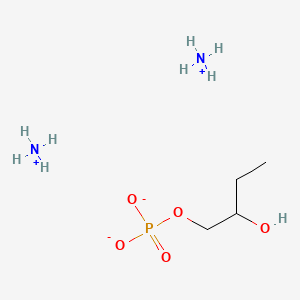


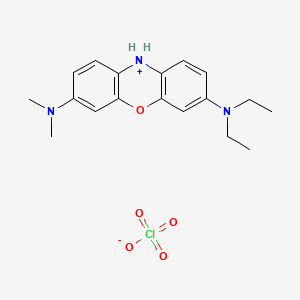

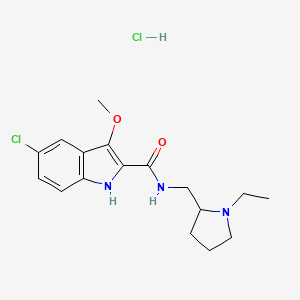
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)

